molecular formula C18H23FN4O2 B6640930 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

Cat. No. B6640930
M. Wt: 346.4 g/mol
InChI Key: WKZYZQNNGDVGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea, also known as FIIN-3, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to selectively target and inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are involved in the growth and survival of cancer cells.

Mechanism of Action

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea works by selectively targeting and inhibiting the activity of FGFR kinases, which are involved in the growth and survival of cancer cells. By inhibiting the activity of these kinases, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and survival of bacteria, and has potential as an antibiotic. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in cell-based assays. It has also been shown to be highly selective for FGFR kinases, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has limitations in its use in lab experiments. It may not be effective in all cell types, and its effects may be influenced by other factors in the cellular environment.

Future Directions

There are several future directions for research on 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea. One area of research is the development of more potent and selective FGFR inhibitors. Another area of research is the exploration of the use of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential use of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea in the treatment of other diseases, such as bacterial infections and inflammatory diseases, should be further explored.
In conclusion, 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its selective inhibition of FGFR kinases makes it a valuable tool for scientific research, and its potential as a cancer therapy is an exciting area of ongoing research. Further research on 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea and related compounds may lead to the development of new and effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea involves several steps, including the preparation of the imidazole and cyclohexyl intermediates, followed by the coupling reaction between the two intermediates to form the final product. The synthesis has been optimized to produce high yields and purity of the final product, which is essential for its use in scientific research.

Scientific Research Applications

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and survival of cancer cells. It has been shown to be effective against a variety of cancer types, including lung, breast, and pancreatic cancer. 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea has also been shown to be effective against cancer cells that have developed resistance to other FGFR inhibitors.

properties

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c19-16-9-14(3-6-17(16)23-8-7-20-12-23)10-21-18(25)22-15-4-1-13(11-24)2-5-15/h3,6-9,12-13,15,24H,1-2,4-5,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZYZQNNGDVGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

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